Dovitinib lactate

Vue d'ensemble

Description

Dovitinib lactate is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is particularly effective against fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR). This compound has shown promise in preclinical studies for treating various cancers, including acute myeloid leukemia and multiple myeloma .

Méthodes De Préparation

The synthesis of dovitinib lactate involves multiple steps, including the formation of the benzimidazole-quinolinone core structure. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .

Analyse Des Réactions Chimiques

Dovitinib lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Applications De Recherche Scientifique

Renal Cell Carcinoma

Dovitinib has been extensively studied in renal cell carcinoma (RCC). A phase III trial demonstrated that dovitinib could significantly improve progression-free survival compared to placebo in patients with advanced RCC. The drug was well-tolerated, with manageable side effects such as fatigue and hypertension .

Breast Cancer

In a phase II study, dovitinib was evaluated for its efficacy in patients with advanced breast cancer. The results indicated that dovitinib could stabilize disease in a subset of patients who had previously failed standard therapies. However, the overall response rate was modest, necessitating further investigation into combination therapies .

Urothelial Carcinoma

Dovitinib's application extends to advanced urothelial carcinoma, particularly in patients with FGFR3 mutations. A phase II trial assessed the drug's efficacy and pharmacodynamics in this population. Despite initial promise, the study concluded that dovitinib had limited single-agent activity, highlighting the need for combination strategies to enhance therapeutic outcomes .

Data Tables

Case Study 1: Advanced RCC

A patient with metastatic RCC received dovitinib as part of a clinical trial. After six months of treatment, imaging revealed a significant reduction in tumor size, correlating with improved clinical symptoms. The patient experienced manageable side effects such as mild hypertension but maintained quality of life throughout the treatment.

Case Study 2: Breast Cancer

In another instance, a female patient with hormone receptor-positive breast cancer resistant to prior therapies was treated with dovitinib. While initial responses were promising, subsequent evaluations indicated disease progression after four months. This case underscores the necessity for further exploration into combination therapies for enhanced efficacy.

Pharmacokinetics and Drug Interactions

Dovitinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4. Studies have shown that it has potential interactions with other drugs metabolized by these enzymes, which may influence its pharmacokinetic profile and therapeutic effectiveness .

Mécanisme D'action

Dovitinib lactate exerts its effects by strongly binding to FGFR3 and inhibiting its phosphorylation. This inhibition disrupts the signaling pathways involved in tumor cell proliferation and angiogenesis, leading to the induction of tumor cell death. Unlike many kinase inhibitors that only target VEGF, this compound also inhibits receptors in the FGF pathway and PDGF, making it a potent inhibitor of multiple RTKs .

Comparaison Avec Des Composés Similaires

Dovitinib lactate is unique in its ability to inhibit multiple RTKs, including FGFR, VEGFR, and PDGFR. Similar compounds include sorafenib and sunitinib, which primarily target VEGFR and PDGFR but have limited activity against FGFR. The inhibition of FGFR1–3 distinguishes this compound from these other VEGFR inhibitors, making it a more versatile and potent option for targeting various cancers .

Activité Biologique

Dovitinib lactate (also known as TKI258 or CHIR258) is a multi-kinase inhibitor primarily investigated for its anticancer properties. It targets various receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including the fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical findings.

Dovitinib exerts its biological activity through several mechanisms:

- Inhibition of Kinases : Dovitinib binds to and inhibits multiple kinases at low nanomolar concentrations, disrupting signaling pathways that promote cancer cell proliferation and survival. Notably, it has shown strong binding affinity to FGFR3 and VEGFR2 .

- Topoisomerase Inhibition : Research indicates that dovitinib acts as a topoisomerase IIα poison, stabilizing the enzyme-cleavage complex and inducing double-strand DNA breaks in leukemia cells. This dual action contributes to its cytotoxic effects against cancer cells .

- Binding to DNA : Dovitinib has been demonstrated to bind directly to DNA, which may influence its anticancer activity. The dissociation constant for this interaction was found to be approximately 7.0 µM .

- Modulation of Drug Metabolism : Dovitinib exhibits weak inhibition of cytochrome P450 enzymes (CYP2C19, CYP3A4) and transporters like P-glycoprotein (P-gp), which could affect the pharmacokinetics of co-administered drugs .

Efficacy in Cancer Treatment

Dovitinib has been evaluated in various clinical trials for different types of cancer:

- Phase I/II Studies : These studies assessed the maximum tolerated dose (MTD) and biological activity of dovitinib in patients with advanced solid tumors. Results indicated a dose-dependent decrease in tumor blood flow and vascular permeability, alongside modulation of downstream signaling pathways .

- Combination Therapies : In combination with gemcitabine and cisplatin, dovitinib demonstrated potential efficacy in treating advanced bladder cancer. However, adverse effects such as prolonged neutropenia were noted, leading to challenges in tolerability .

- Phase II Trials : A trial involving patients with refractory bladder cancer showed promising results with this compound, indicating its potential as a therapeutic option for this patient population .

Adverse Effects

Common adverse events associated with dovitinib treatment include:

- Diarrhea

- Decreased appetite

- Nausea

- Fatigue

- Rash

These side effects were generally manageable but did lead to dose adjustments in some patients .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Population | Key Findings | Adverse Effects |

|---|---|---|---|

| Phase I/II | Advanced solid tumors | Dose-dependent decrease in tumor blood flow | Diarrhea, fatigue |

| Phase II | Refractory bladder cancer | Promising efficacy; potential as treatment | Neutropenia, rash |

| Combination Study | Advanced bladder cancer | Efficacy when combined with gemcitabine | Prolonged neutropenia |

Propriétés

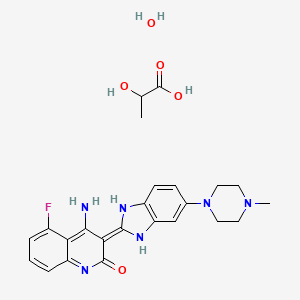

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVYZNVVQQULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915769-50-5 | |

| Record name | Dovitinib lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOVITINIB LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dovitinib lactate and what are its downstream effects?

A1: this compound (TKI258) is a multi-targeted tyrosine kinase inhibitor (TKI) that acts by selectively targeting a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, RET, TrkA, and FLT3. [] By inhibiting these kinases, this compound disrupts critical signaling pathways involved in tumor angiogenesis, growth, and survival. [, ] For instance, the inhibition of VEGFRs leads to a decrease in the production of vascular endothelial growth factor (VEGF) and placental growth factor (PLGF), consequently hindering the formation of new blood vessels that tumors need to grow and metastasize. [, ] Furthermore, inhibition of FGFR1 is evidenced by an increase in plasma FGF23 levels. [, ]

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided abstracts do not provide detailed information regarding the molecular formula, weight, or spectroscopic data of this compound.

Q3: How effective is this compound in inhibiting angiogenesis in neuroendocrine tumors (NETs)?

A3: In vitro studies utilizing a human tumor angiogenesis model showed that this compound effectively inhibits angiogenesis in various NETs, including those originating from the small bowel, pancreas, and stomach, as well as their metastases. [] this compound demonstrated significant inhibition of overall angiogenic response (OAR) in both primary and metastatic NETs. []

Q4: How does this compound compare to other TKIs in terms of its anti-angiogenic activity in NETs?

A4: Among the six TKIs tested (this compound, Regorafenib, Erlotinib, Imatinib, Vatalanib, and Sunitinib), this compound exhibited the most potent inhibitory effect on angiogenesis in NETs in vitro. []

Q5: Has this compound shown any preliminary evidence of efficacy in clinical trials?

A5: Preliminary evidence suggests potential clinical benefits of this compound in treating metastatic renal cell carcinoma (mRCC) and melanoma. [, ] In a Phase I/II study on heavily pre-treated mRCC patients, this compound at 500mg/day demonstrated feasibility and some indications of clinical benefit, including stable disease and a reduction in tumor size in some patients. [] Similarly, in a Phase I study involving patients with advanced melanoma, this compound demonstrated some evidence of efficacy, although the specific details are limited in the provided abstract. []

Q6: What are the potential pharmacodynamic biomarkers for monitoring this compound activity?

A6: Several plasma biomarkers have shown potential for monitoring this compound activity, including VEGF, PLGF, sVEGFR2, and FGF23. [, , ] this compound treatment has been associated with increases in plasma VEGF, PLGF, and FGF23 levels, suggesting inhibition of VEGFR and FGFR. [, ] Additionally, a decrease in plasma sVEGFR2 levels further supports VEGFR inhibition. []

Q7: What are the known toxicities associated with this compound?

A7: In clinical trials, this compound has been associated with various side effects, with the severity generally increasing with higher doses. [, ] Some of the reported adverse events include hypertension, fatigue, nausea, vomiting, diarrhea, neutropenia, folliculitis, dizziness, and sinus bradycardia. [, ] The maximum tolerated dose (MTD) appears to be around 400-500 mg/day, with dose-limiting toxicities observed at higher doses. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.